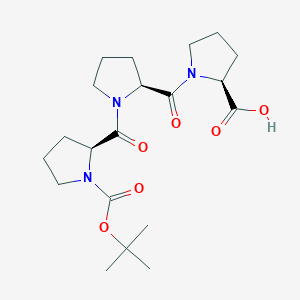
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline is a compound that belongs to the class of tert-butyloxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect amine groups due to its stability under basic conditions and ease of removal under acidic conditions . This compound is particularly significant in peptide synthesis, where it serves as a building block for more complex molecules.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. The major product of this reaction is the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like 1-ethyl-3-
Propriétés
Numéro CAS |
29804-51-1 |
|---|---|
Formule moléculaire |
C20H31N3O6 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O6/c1-20(2,3)29-19(28)23-12-5-8-14(23)17(25)21-10-4-7-13(21)16(24)22-11-6-9-15(22)18(26)27/h13-15H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-/m0/s1 |
Clé InChI |
XIMIRDCKYSGHMO-KKUMJFAQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


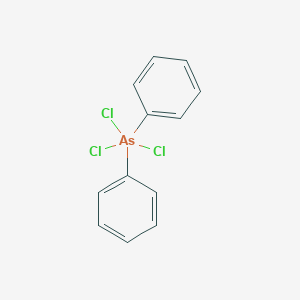

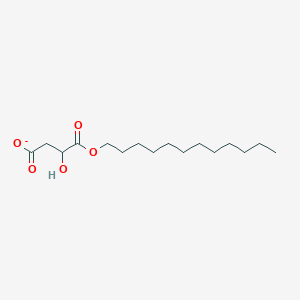
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
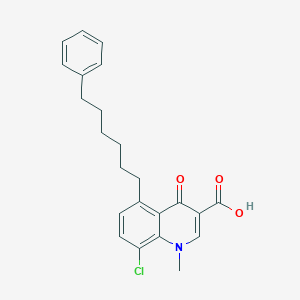
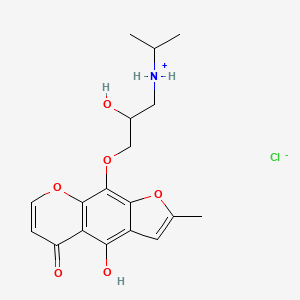
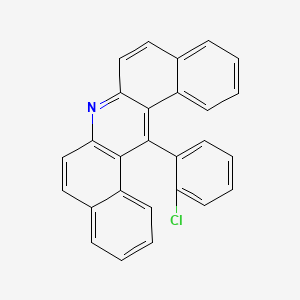
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
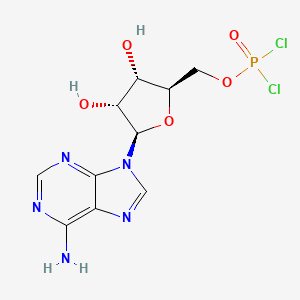
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

